molecular formula C10H15BrN4O2 B14924216 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(morpholin-4-yl)acetamide

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(morpholin-4-yl)acetamide

Cat. No.: B14924216
M. Wt: 303.16 g/mol
InChI Key: DRWWJJRRVKKCKV-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-MORPHOLINOACETAMIDE is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 5th position of the pyrazole ring. The compound also contains a morpholino group attached to the acetyl moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-MORPHOLINOACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 4th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Methylation: The methyl group is introduced at the 5th position of the pyrazole ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Acetylation: The brominated and methylated pyrazole derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Morpholino Group Introduction: Finally, the morpholino group is introduced by reacting the acetylated pyrazole derivative with morpholine under suitable reaction conditions.

Industrial Production Methods

Industrial production of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-MORPHOLINOACETAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-MORPHOLINOACETAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazole derivatives with various functional groups.

    Oxidation Reactions: Products include oxides or hydroxyl derivatives of the original compound.

    Reduction Reactions: Products include amines or alcohols derived from the reduction of the original compound.

Scientific Research Applications

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-MORPHOLINOACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in bioassays to evaluate its effects on different biological systems.

    Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways involved in various diseases.

    Industry: The compound is used in the development of new materials with specific properties. It is also employed in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-MORPHOLINOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial studies, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-MORPHOLINOACETAMIDE can be compared with other similar compounds, such as:

    2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE: This compound has a similar pyrazole ring structure but contains an acetohydrazide group instead of a morpholino group. It exhibits different chemical and biological properties due to the presence of the acetohydrazide group.

    2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ETHANOL: This compound has a similar pyrazole ring structure but contains an ethanol group instead of a morpholino group. It is used in the synthesis of more complex pharmaceutical compounds.

    2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N’-[(Z)-(3,4-DINITROPHENYL)METHYLENE]ACETOHYDRAZIDE: This compound has a similar pyrazole ring structure but contains a dinitrophenylmethylene group. It exhibits different chemical and biological properties due to the presence of the dinitrophenylmethylene group.

The uniqueness of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-MORPHOLINOACETAMIDE lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and bioavailability, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.16 g/mol

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-N-morpholin-4-ylacetamide

InChI

InChI=1S/C10H15BrN4O2/c1-8-9(11)6-12-15(8)7-10(16)13-14-2-4-17-5-3-14/h6H,2-5,7H2,1H3,(H,13,16)

InChI Key

DRWWJJRRVKKCKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)NN2CCOCC2)Br

Origin of Product

United States

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